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molecular formula C6H13NO3 B1611385 N-(2,2-Dimethoxyethyl)acetamide CAS No. 62005-48-5

N-(2,2-Dimethoxyethyl)acetamide

Cat. No. B1611385
M. Wt: 147.17 g/mol
InChI Key: YGEAEJNJEVNVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05192797

Procedure details

A solution of 32 g (313 mmol) of acetic anhydride in 200 ml of benzene is added, drop by drop, to a suspension, stirred and heated to reflux, of 40 g (290 mmol) of potassium carbonate and 30 g (285 mmol) of aminoacetaldehyde dimethyl acetal in 200 ml of benzene. Reflux is maintained for 30 min., then the mixture is cooled and filtered, the precipitate is washed with benzene, the filtrate is evaporated and the residual oil is treated with vegetable charcoal in 300 ml of diethyl ether. After filtration and evaporation, 36.8 g (250 mmol) of product are obtained. n25D =1.4450.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
36.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH2:17][NH2:18]>C1C=CC=CC=1>[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH2:17][NH:18][C:1](=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
product
Quantity
36.8 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
drop by drop, to a suspension, stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate is washed with benzene
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
ADDITION
Type
ADDITION
Details
the residual oil is treated with vegetable charcoal in 300 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
COC(CNC(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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